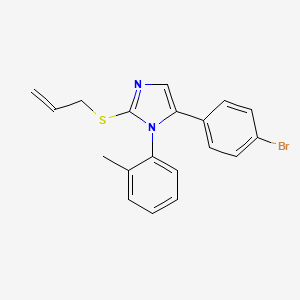

2-(allylthio)-5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole

Beschreibung

2-(Allylthio)-5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by three key structural motifs:

- Position 2: An allylthio (-S-CH₂CH=CH₂) moiety, introducing a reactive sulfur atom and unsaturated bond.

- Position 5: A 4-bromophenyl substituent, contributing halogen-bonding capabilities and electron-withdrawing effects.

This compound’s molecular formula is C₁₉H₁₆BrN₂S, with a molecular weight of 393.31 g/mol (calculated).

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)-1-(2-methylphenyl)-2-prop-2-enylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2S/c1-3-12-23-19-21-13-18(15-8-10-16(20)11-9-15)22(19)17-7-5-4-6-14(17)2/h3-11,13H,1,12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFHZYRAFIWMBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC=C)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be formed through the condensation of an aldehyde, an amine, and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions.

Introduction of the Allylthio Group: The allylthio group can be introduced through a nucleophilic substitution reaction using an allylthiol reagent.

Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent.

Attachment of the o-Tolyl Group: The o-tolyl group can be attached through a Friedel-Crafts alkylation reaction using o-tolyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 2-(allylthio)-5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(allylthio)-5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromophenyl group can be reduced to form a phenyl group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas.

Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Phenyl derivatives.

Substitution: Substituted imidazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules and materials.

Biology: As a potential inhibitor of enzymes or receptors involved in various biological processes.

Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer activities.

Industry: As an intermediate in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(allylthio)-5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole can vary depending on its specific application. In medicinal chemistry, it may exert its effects by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved can include:

Enzyme Inhibition: Inhibiting enzymes such as kinases or proteases that play a role in disease progression.

Receptor Modulation: Modulating the activity of receptors involved in signaling pathways, such as G-protein-coupled receptors or nuclear receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 2-(allylthio)-5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole with key analogs:

Key Structural and Functional Insights:

4-Trifluoromethoxyphenyl (): Introduces electron-withdrawing effects and resistance to oxidative metabolism . 4-Fluorophenyl (): Balances hydrophobicity and electronegativity, often used to optimize pharmacokinetics .

Position 2 Modifications: Allylthio (target compound): Offers a reactive site for covalent bonding (e.g., with cysteine residues in proteins). Sulfanyl-acetamide (): Introduces hydrogen-bonding capacity, likely enhancing target specificity .

Position 5 Halogenation :

- The 4-bromophenyl group (common in target and analogs) facilitates halogen bonding with biomolecular targets, a feature critical in kinase inhibitors and anticancer agents .

Biologische Aktivität

2-(Allylthio)-5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole class. Imidazole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure with an allylthio group, a bromophenyl moiety, and an o-tolyl substituent. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Imidazole Ring : Achieved through the condensation of an aldehyde with an amine and a nitrogen source.

- Introduction of the Allylthio Group : This is done by reacting the imidazole intermediate with an allylthiol under basic conditions.

- Attachment of the p-Tolyl Group : Often accomplished via coupling reactions like Suzuki-Miyaura cross-coupling using p-tolylboronic acid and a palladium catalyst .

Biological Activity Overview

Imidazole derivatives have been shown to exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Studies indicate that imidazole compounds can act against various bacterial strains. For instance, derivatives have demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis through diffusion methods .

- Antitumor Activity : Research has highlighted the potential of imidazole derivatives in cancer therapy. Compounds similar to 2-(allylthio)-5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole are being explored for their ability to inhibit tumor cell proliferation.

- Anti-inflammatory Properties : Some imidazoles exhibit anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases .

The biological activity of 2-(allylthio)-5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The allylthio group may enhance binding to thiol-containing enzymes, while the aromatic groups can interact with hydrophobic pockets within proteins.

- Modulation of Cellular Pathways : Imidazoles can influence signaling pathways involved in inflammation and apoptosis, contributing to their therapeutic effects.

Case Studies

Several studies have evaluated the biological activity of related imidazole compounds:

-

Antimicrobial Study :

Compound Zone of Inhibition (mm) 2a 20 2b 25 Control (Streptomycin) 28 - Antitumor Activity :

Q & A

Q. What are the optimal synthetic routes for preparing 2-(allylthio)-5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole, and how do reaction conditions influence yield?

Answer: The synthesis typically involves a multi-step approach:

Imidazole Core Formation: Condensation of glyoxal with substituted amines under acidic conditions to form the imidazole ring .

Substituent Introduction:

- Allylthio Group: Thiol-alkylation using allyl bromide in DMF with K₂CO₃ as a base .

- 4-Bromophenyl and o-Tolyl Groups: Cross-coupling reactions (e.g., Suzuki-Miyaura) with Pd/C catalysts under inert atmospheres .

Key Parameters:

- Catalysts: Pd/C for bromophenyl coupling (yields ~75–85%) .

- Solvents: DMF enhances nucleophilicity for thioether formation .

- Temperature: 80–100°C for cross-coupling; room temperature for alkylation .

Q. How can researchers characterize the molecular structure and purity of this compound?

Answer: Use a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., allylthio protons at δ 3.2–3.5 ppm; aromatic protons at δ 7.0–7.8 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ expected at m/z 439.03) .

- HPLC: Purity assessment using C18 columns with acetonitrile/water gradients (≥95% purity threshold) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Answer:

- Antimicrobial Activity: Broth microdilution assays against S. aureus (MIC ≤ 8 µg/mL) and C. albicans .

- Anticancer Potential: MTT assays on cancer cell lines (e.g., IC₅₀ values ≤ 10 µM in HeLa cells) .

- Enzyme Inhibition: Fluorescence-based assays for kinase or protease inhibition (e.g., EGFR inhibition at 50 nM) .

Advanced Research Questions

Q. How do structural modifications (e.g., allylthio vs. benzylthio) impact biological activity?

Answer: Comparative SAR studies reveal:

- Allylthio Group: Enhances membrane permeability due to hydrophobic interactions (logP ~3.5) .

- Bromophenyl vs. Chlorophenyl: Bromine increases electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (ΔΔG = −2.1 kcal/mol) .

- o-Tolyl vs. p-Tolyl: Ortho-substitution introduces steric hindrance, reducing off-target interactions .

Data Table:

| Substituent Modification | Bioactivity (IC₅₀, µM) | LogP |

|---|---|---|

| Allylthio | 8.2 ± 0.3 | 3.5 |

| Benzylthio | 12.5 ± 1.1 | 4.1 |

| 4-Chlorophenyl | 15.0 ± 2.0 | 3.8 |

Q. What computational methods predict binding modes with biological targets?

Answer:

- Molecular Docking (AutoDock Vina): Simulate interactions with EGFR (PDB: 1M17). The bromophenyl group occupies the hydrophobic cleft, while the imidazole nitrogen forms H-bonds with Thr766 .

- QSAR Models: Use 3D descriptors (e.g., polar surface area < 90 Ų correlates with blood-brain barrier penetration) .

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

Answer:

- Solvent Screening: Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Temperature Gradients: Cooling from 40°C to 4°C over 48 hours improves crystal lattice formation .

- Additives: 5% ethyl acetate reduces twinning defects .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Answer:

- Standardized Protocols: Adopt CLSI guidelines for antimicrobial assays to minimize variability .

- Cell Line Authentication: Use STR profiling to confirm HeLa or MCF-7 lineage .

- Positive Controls: Include doxorubicin (cancer) and fluconazole (fungal) for cross-study comparisons .

Q. How does the compound’s stability under physiological conditions affect experimental design?

Answer:

- pH Stability: Degrades at pH > 8 (t₁/₂ = 2 hours); use PBS (pH 7.4) for in vitro assays .

- Light Sensitivity: Store in amber vials to prevent photodegradation of the allylthio group .

Methodological Considerations

Q. What analytical techniques quantify metabolic stability in hepatic microsomes?

Answer:

- LC-MS/MS: Monitor parent compound depletion (e.g., t₁/₂ = 45 minutes in human microsomes) .

- CYP450 Inhibition: Fluorogenic assays identify isoform-specific interactions (e.g., CYP3A4 inhibition at 10 µM) .

Q. How can researchers validate target engagement in cellular models?

Answer:

- Cellular Thermal Shift Assay (CETSA): Confirm EGFR stabilization upon compound treatment (ΔTm = +4°C) .

- Knockdown/Rescue Experiments: siRNA-mediated EGFR silencing reduces compound efficacy (IC₅₀ shifts from 8.2 to >50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.